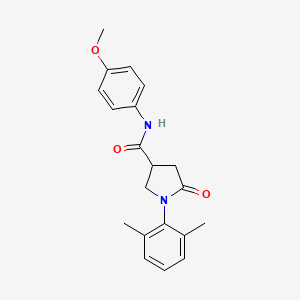
6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound with a molecular formula of C4H10N4S. It belongs to the class of tetrazine derivatives, which are known for their unique chemical properties and diverse applications in various fields. This compound is characterized by the presence of a tetrazine ring substituted with two methyl groups and a thione group, making it a valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione can be achieved through several synthetic routes. One common method involves the reaction of hydrazine derivatives with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:
Hydrazine Derivative Preparation: Hydrazine derivatives are prepared by reacting hydrazine hydrate with appropriate alkylating agents.
Reaction with Carbon Disulfide: The hydrazine derivative is then reacted with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the tetrazine ring with a thione group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their pharmacological potential.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific functionalities. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione involves its interaction with molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The tetrazine ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions contribute to the compound’s biological and pharmacological effects.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,4,5-tetrazine: This compound lacks the thione group and has different reactivity and applications.
1,2,4,5-Tetrazine Derivatives: Various derivatives with different substituents on the tetrazine ring exhibit unique properties and applications.
Triazine Compounds: Triazines, with three nitrogen atoms in the ring, have distinct chemical behaviors and uses compared to tetrazines.
Propriétés
Numéro CAS |
70367-91-8 |
|---|---|
Formule moléculaire |
C4H10N4S |
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
6,6-dimethyl-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C4H10N4S/c1-4(2)7-5-3(9)6-8-4/h7-8H,1-2H3,(H2,5,6,9) |
Clé InChI |
KMVDEJXQFPZXQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(NNC(=S)NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


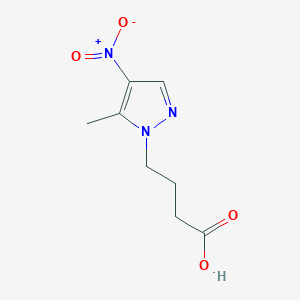
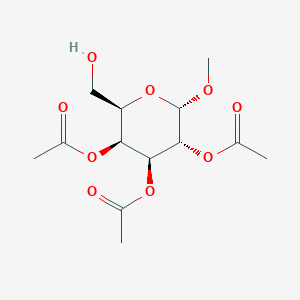
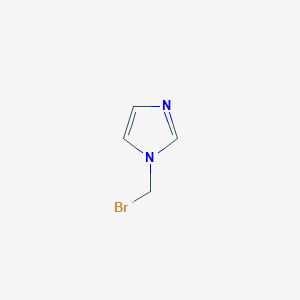

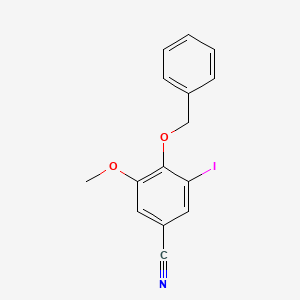
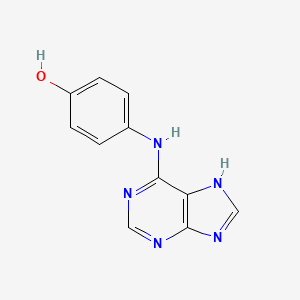

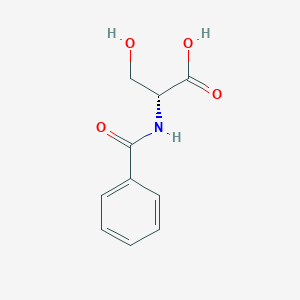
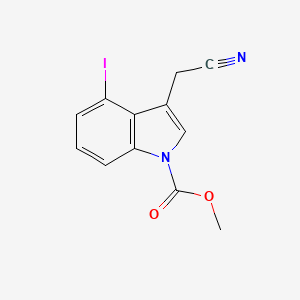

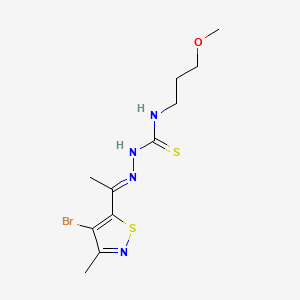
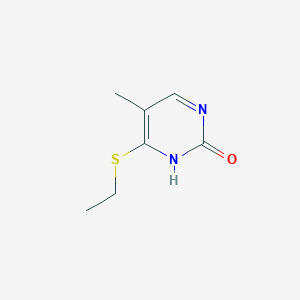
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
